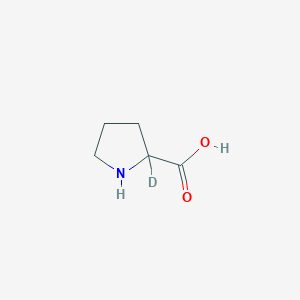
DL-Proline-2-d1
Overview
Description
DL-Proline-2-d1 is a stable isotope-labelled compound . Its empirical formula is C5DH8NO2 and it has a molecular weight of 116.14 .
Molecular Structure Analysis
The molecular structure of DL-Proline-2-d1 consists of 5 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI string is 1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/i4D .
Physical And Chemical Properties Analysis
DL-Proline-2-d1 is a solid substance . It has a melting point of 208°C .
Scientific Research Applications
DL-Proline-2-d1 DL-Proline-2-d1 is a stable isotope with 98 atom % D . It has a molecular weight of 116.14 and its empirical formula is C5DH8NO2 . It’s used in various scientific fields, particularly in structural and molecular biology.
Application in X-ray Diffraction Experiments One specific application of DL-Proline-2-d1 is in the field of X-ray diffraction experiments . In a study titled “Accurate Experimental Electronic Properties of DL-Proline Monohydrate Obtained Within 1 Day”, DL-Proline monohydrate was used in a 1-day X-ray diffraction experiment performed at 100 kelvin with synchrotron radiation and a charge-coupled device area detection technique . The accuracy of the charge density distribution and the related electronic properties extracted from these data is comparable or even superior to the accuracy obtained from a 6-week experiment on DL-aspartic acid with conventional X-ray diffraction methods .
The electron density can be obtained not only by theoretical methods but also by experimental interpretation of single-crystal X-ray diffraction data . This technique renders larger molecular systems of biological importance accessible to charge density experiments .
properties
IUPAC Name |
2-deuteriopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/i4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIBWKKTOPOVIA-QYKNYGDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Proline-2-d1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



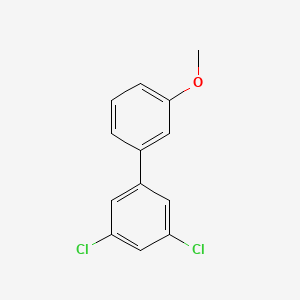
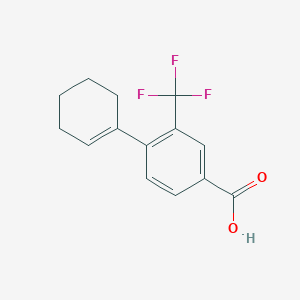
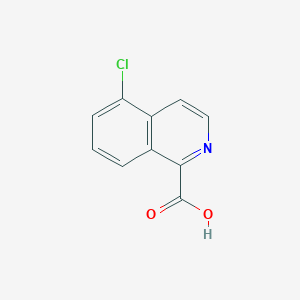
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)
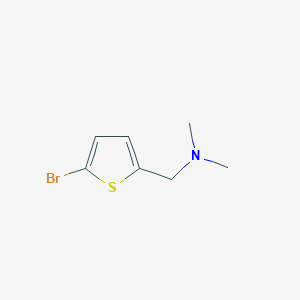
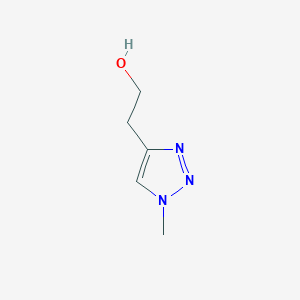
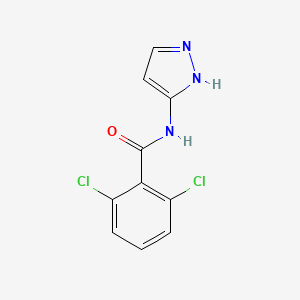
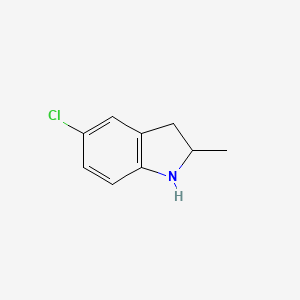
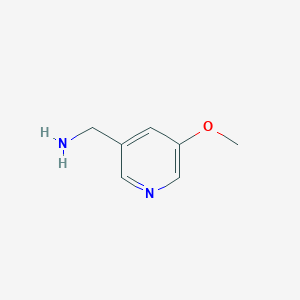
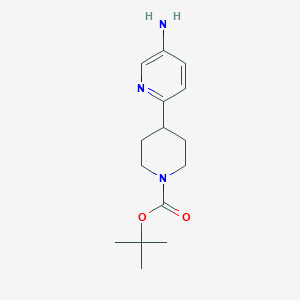
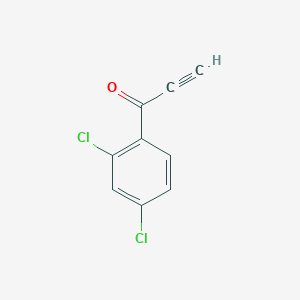

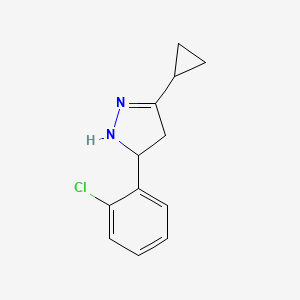
![3-[(6-Bromohexyl)oxy]benzenecarboxamide](/img/structure/B1457174.png)